Mal-PEG12-acid

ADC Hydrophobicity Aggregation

Mal-PEG12-acid (CAS 2445165-75-1) is a heterobifunctional, non-cleavable polyethylene glycol (PEG) linker with a discrete 12-unit PEG chain (PEG12). It features a maleimide group for chemoselective conjugation to thiols and a terminal carboxylic acid for activation and subsequent amide bond formation with amines.

Molecular Formula C31H55NO16
Molecular Weight 697.8 g/mol
Cat. No. B8106413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG12-acid
Molecular FormulaC31H55NO16
Molecular Weight697.8 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C31H55NO16/c33-29-1-2-30(34)32(29)4-6-38-8-10-40-12-14-42-16-18-44-20-22-46-24-26-48-28-27-47-25-23-45-21-19-43-17-15-41-13-11-39-9-7-37-5-3-31(35)36/h1-2H,3-28H2,(H,35,36)
InChIKeyFRRHLQYEWMQTLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mal-PEG12-acid Linker Procurement Guide: A Heterobifunctional PEG12 Linker for ADC and PROTAC Applications


Mal-PEG12-acid (CAS 2445165-75-1) is a heterobifunctional, non-cleavable polyethylene glycol (PEG) linker with a discrete 12-unit PEG chain (PEG12). It features a maleimide group for chemoselective conjugation to thiols and a terminal carboxylic acid for activation and subsequent amide bond formation with amines. The PEG12 spacer confers enhanced aqueous solubility and flexibility, making this linker a critical tool for constructing Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other bioconjugates [1]. With a molecular weight of approximately 697.8 g/mol, this monodisperse reagent offers precise control over molecular architecture, which is essential for consistent and reproducible drug development .

Why Mal-PEG12-acid Cannot Be Simply Substituted with Other PEG-based Linkers


Generic substitution of Mal-PEG12-acid with other PEG-based or heterobifunctional linkers is not scientifically valid due to the quantifiable and functional impact of its specific design elements. The precise length of the PEG12 spacer is critical for balancing conjugate hydrophilicity, which directly affects aggregation propensity, pharmacokinetic (PK) profile, and in vivo tolerability in high drug-to-antibody ratio (DAR) ADCs [1]. Furthermore, the maleimide-carboxylic acid functional pair provides a unique reactivity profile. The maleimide's chemoselectivity for thiols at pH 6.5-7.5 is over 1000 times greater than for amines, ensuring site-specific conjugation . The terminal carboxylic acid offers a stable, activatable handle for secondary conjugation, a feature that differs fundamentally from pre-activated esters like NHS, which are prone to rapid hydrolysis in aqueous media, leading to low yields and irreproducible results .

Quantitative Evidence for the Performance Advantages of Mal-PEG12-acid Linkers


PEG12 Spacer Optimizes Hydrophilicity and Prevents Aggregation in High-DAR ADCs

In the construction of high drug-to-antibody ratio (DAR) ADCs, the PEG chain length is a critical determinant of conjugate hydrophilicity and stability. ADCs with a DAR of 8 prepared with a PEG12 linker (DAR8-ADC) show significantly reduced aggregation and improved stability compared to those made with shorter PEG linkers or no PEG linker [1]. Systematic evaluation has identified PEG12 as the optimal length for counterbalancing the hydrophobicity of cytotoxic payloads, enabling the generation of stable, high-payload ADCs [2].

ADC Hydrophobicity Aggregation

Carboxylic Acid Terminus Offers Superior Conjugation Control and Stability Over NHS Esters

The terminal carboxylic acid on Mal-PEG12-acid provides a stable handle for on-demand activation and amide bond formation. This contrasts sharply with linkers containing pre-activated esters like N-hydroxysuccinimide (NHS). NHS esters undergo rapid hydrolysis in aqueous buffers, with hydrolysis rates increasing significantly at higher pH . For example, an NHS ester's half-life at pH 8 can be as short as 20 minutes [1]. In comparison, the carboxylic acid of Mal-PEG12-acid is stable in aqueous buffers, allowing for storage in solution and controlled activation using reagents like EDC/HATU, which leads to more efficient and reproducible conjugation yields.

Bioconjugation Amide Coupling Linker Stability

PEG12 Linker Confers a Favorable Pharmacokinetic Profile in ADCs In Vivo

The length of the PEG spacer directly influences the in vivo pharmacokinetic (PK) behavior of ADCs. ADCs constructed with PEG12 linkers demonstrate superior PK profiles compared to those with shorter PEG chains. In a comparative study, DAR8-ADCs with PEG8 and PEG12 linkers showed a better PK profile than DAR8-ADCs with PEG4 and DAR4-ADCs without PEG [1]. This improvement in circulation half-life and exposure is attributed to the enhanced hydrophilicity and reduced non-specific clearance conferred by the longer PEG12 chain .

ADC Pharmacokinetics In Vivo

Non-Cleavable Maleimide Linker Provides Stable Conjugation Compared to Reducible Disulfide Linkers

Mal-PEG12-acid forms a non-cleavable thioether bond upon reaction with a thiol, providing a stable linkage that is resistant to the reductive environment encountered in circulation. In contrast, cleavable linkers like SPDP-PEG12-acid contain a reducible disulfide bond . While disulfide linkers can facilitate intracellular payload release, they are susceptible to premature cleavage in the bloodstream by thiols like glutathione and albumin, which can lead to off-target toxicity and reduced efficacy. The non-cleavable nature of the maleimide-thiol conjugate ensures the drug payload remains attached to the targeting antibody until lysosomal degradation .

ADC Linker Stability Bioconjugation

Mal-PEG12-acid Linker: Key Application Scenarios in Drug Discovery and Development


Constructing High-DAR ADCs with Enhanced Stability

Mal-PEG12-acid is ideally suited for the construction of ADCs with a drug-to-antibody ratio (DAR) greater than 4. Evidence demonstrates that the PEG12 spacer effectively mitigates the hydrophobicity of multiple drug payloads, preventing aggregation and maintaining stability, which is a critical failure point for high-DAR ADCs made with shorter or no PEG linkers [1]. This enables the development of more potent ADC therapeutics with a favorable safety profile.

Synthesis of PROTAC Molecules with Optimized Linker Geometry

As a PEG-based PROTAC linker, Mal-PEG12-acid provides a flexible and hydrophilic spacer that can be used to connect an E3 ubiquitin ligase ligand to a target protein ligand. The precise length of the PEG12 chain (approximately 45-50 Å extended) can be exploited to optimize the formation of the ternary complex (PROTAC:target protein:E3 ligase), which is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein [2].

Stepwise, Heterobifunctional Bioconjugation

The orthogonal maleimide and carboxylic acid functionalities enable a controlled, two-step bioconjugation strategy. For instance, a thiol-containing antibody fragment can be first conjugated to the maleimide. Following purification, the terminal carboxylic acid can be selectively activated and coupled to an amine-containing drug, fluorophore, or other biomolecule. This sequential approach offers greater control over conjugate stoichiometry and purity compared to using homobifunctional or pre-activated linkers .

Surface Modification of Nanoparticles for Improved Biocompatibility

The carboxylic acid group can be used to attach Mal-PEG12-acid to amine-functionalized nanoparticle surfaces (e.g., liposomes, polymeric nanoparticles, gold nanoparticles). The hydrophilic PEG12 chain provides a 'stealth' coating that reduces non-specific protein adsorption (opsonization) and prolongs circulation half-life, while the maleimide terminus remains available for the subsequent attachment of targeting ligands (e.g., antibodies, peptides) [3].

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